molecular formula C10H14N2O3 B8202752 Methyl 6-(dimethylamino)-2-methoxypyridine-3-carboxylate

Methyl 6-(dimethylamino)-2-methoxypyridine-3-carboxylate

Cat. No. B8202752
M. Wt: 210.23 g/mol
InChI Key: ZCACEMCPUYNEMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(dimethylamino)-2-methoxypyridine-3-carboxylate is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Receptor Antagonists : It is used in the synthesis of key components for potent dopamine D2 and D3 and serotonin-3 receptor antagonists (Hirokawa, Horikawa, & Kato, 2000).

  • Practical Synthetic Route Development : A practical synthetic route for this compound from 2,6-dichloro-3-trifluoromethylpyridine has been developed, facilitating the preparation of 5-bromo-2-methoxy-6-methylaminopyridine-3 (Horikawa, Hirokawa, & Kato, 2001).

  • Derivative Formation for Compound Transformation : It is used in transformations of dialkyl acetone-1,3-dicarboxylates into various compounds, showcasing its versatility in organic synthesis (Zupančič, Svete, & Stanovnik, 2008).

  • Molecular Conformation Studies : The molecular conformation of derivatives of this compound, such as dimethyl (Z)-1-[5-dimethylamino-2-methoxy-3-methyl-4(3H)-oxo-6-pyrimidinylamino]-ethylene-1,2-dicarboxylate, has been determined, contributing to the understanding of its chemical behavior (Low, Ferguson, Cobo, Nogueras, & Sánchez, 1996).

  • Molecular Diversity in Chemical Reactions : It participates in three-component reactions with acetylenedicarboxylates and arylidene cyanoacetates to produce molecular diversity, highlighting its role in complex chemical syntheses (Sun, Zhu, Gong, & Yan, 2013).

  • Stereoselective Synthesis : The compound is involved in DMAP-catalyzed cyclizations for stereoselective synthesis of methyleneisoindoles, underlining its potential in targeted organic synthesis applications (Yao, Liang, Guo, & Yang, 2019).

  • Bioisosteric Fragment Substitution : A method for substituting dimethylamino groups with bioisosteric fragments on this compound using various primary and secondary amines has been developed, which is significant for medicinal chemistry (Кисель et al., 2013).

  • Synthesis of Analogues : A simple method for synthesizing 3-methyloxypyridine and its analogues has been presented, offering alternatives to existing methods (Finkentey, Langhals, & Langhals, 1983).

properties

IUPAC Name

methyl 6-(dimethylamino)-2-methoxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-12(2)8-6-5-7(10(13)15-4)9(11-8)14-3/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCACEMCPUYNEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(C=C1)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 10856741

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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